molecular formula C9H6F4O B13539234 1-(2,6-Difluoro-3-methylphenyl)-2,2-difluoroethanone

1-(2,6-Difluoro-3-methylphenyl)-2,2-difluoroethanone

Katalognummer: B13539234
Molekulargewicht: 206.14 g/mol
InChI-Schlüssel: JOMJNBOYRKPHBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,6-Difluoro-3-methylphenyl)-2,2-difluoroethanone is a chemical compound with the molecular formula C9H8F2O. It is known for its unique structure, which includes two fluorine atoms attached to the ethanone group and a methyl group on the phenyl ring. This compound is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluoro-3-methylphenyl)-2,2-difluoroethanone typically involves the reaction of 2,6-difluoro-3-methylbenzaldehyde with difluoroacetic acid in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,6-Difluoro-3-methylphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.

    Substitution: Halogenation reactions can introduce additional halogen atoms into the compound, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2,6-Difluoro-3-methylphenyl)-2,2-difluoroethanone is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-(2,6-Difluoro-3-methylphenyl)-2,2-difluoroethanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in biochemical pathways. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable tool in various research applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(2-Fluoro-5-nitrophenyl)ethanone
  • 1-(2,3,6-Trifluorophenyl)ethanone
  • 1-(2-Fluoro-6-nitrophenyl)ethanone
  • 1-(2-Fluoro-5-methylphenyl)ethanone

Uniqueness

1-(2,6-Difluoro-3-methylphenyl)-2,2-difluoroethanone stands out due to its dual fluorine atoms on the ethanone group and the methyl group on the phenyl ring. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various scientific research applications.

Eigenschaften

Molekularformel

C9H6F4O

Molekulargewicht

206.14 g/mol

IUPAC-Name

1-(2,6-difluoro-3-methylphenyl)-2,2-difluoroethanone

InChI

InChI=1S/C9H6F4O/c1-4-2-3-5(10)6(7(4)11)8(14)9(12)13/h2-3,9H,1H3

InChI-Schlüssel

JOMJNBOYRKPHBD-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(C=C1)F)C(=O)C(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.